molecular formula C14H12N2O B3004901 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline CAS No. 292644-37-2

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3004901
CAS No.: 292644-37-2
M. Wt: 224.263
InChI Key: XTJYRJYREVBTAR-UHFFFAOYSA-N
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Description

3-(6-Methyl-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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Scientific Research Applications

  • Antiprotozoal and Antimicrobial Agents : 3-(6-Methyl-1,3-benzoxazol-2-yl)aniline has been used as a scaffold for synthesizing a series of benzoxazole derivatives with potential antiprotozoal and antimicrobial activities. These derivatives showed promising results against malaria, leishmaniasis, trypanosomiasis, and various microbial infections (Abdelgawad et al., 2021).

  • Antimicrobial Activity : Research indicates that this compound derivatives exhibit significant antimicrobial properties. This includes compounds synthesized by reacting with primary aromatic and heterocyclic amines, showing efficacy against various bacterial strains (Habib et al., 2013).

  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of boron-nitrogen-carbon heterocycles. These heterocycles have potential applications in various fields of chemistry, including pharmaceuticals and materials science (Thozet et al., 1991).

  • Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory efficacy. These compounds showed good in vitro anti-inflammatory activity, indicating their potential for developing new anti-inflammatory drugs (Angajala & Subashini, 2019).

  • Dye Synthesis and Biological Studies : The compound has been used in the synthesis of heterocyclic azo dyes. These dyes exhibited antimycobacterial activity against M. tuberculosis and showed anticancer potential against various cancer cell lines (Maliyappa et al., 2020).

  • Real-Time PCR Reporting Dyes : this compound derivatives have been studied as real-time PCR reporting fluorescent dyes, showcasing their potential in molecular biology and genetic research (Ahmad, 2007).

  • Synthesis of N-Containing Heterocycles : The compound plays a role in the synthesis of various N-containing heterocycles. These include benzothiazoles, benzimidazoles, quinazolinones, and benzoxazoles, highlighting its versatility in organic synthesis (Gao et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and take necessary safety precautions.

Properties

IUPAC Name

3-(6-methyl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-5-6-12-13(7-9)17-14(16-12)10-3-2-4-11(15)8-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJYRJYREVBTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292644-37-2
Record name 3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-5-methylphenol (448 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 97 mg (12%). 1H NMR (CDCl3) δ 7.55(d, J=8.2 Hz, 2H), 7.49(t, J=1.9 Hz, 1H), 7.30(s, 1H), 7.22(t, J=7.5 Hz, 1H), 7.08(dd, J=1.1, 8.2 Hz, 1H), 6.76(dd, J=2.3, 7.9 Hz, 1H), 2.43(s, 3H). MS 225 m/z (M+H)+.
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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